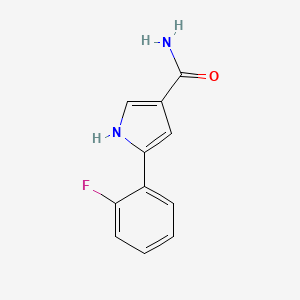

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

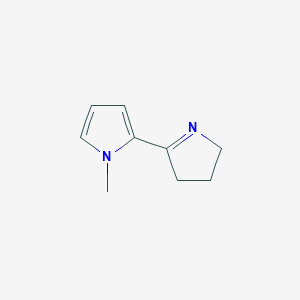

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide: is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds consisting of a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group in this compound contributes to its unique reactivity and potential biological activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide typically involves the following steps:

N-Alkylation of Pyrrole: Pyrrole is protected by N-alkylation using triisopropylsilyl chloride.

Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde.

Bromination and Suzuki Coupling: The carbaldehyde is brominated using N-bromosuccinimide and then coupled with 2-fluorophenylboronic acid via Suzuki coupling to obtain the desired product.

Industrial Production Methods: Industrial production of this compound involves a one-pot synthesis method using 2-(2-fluorobenzoyl)malononitrile as a raw material. This method avoids the separation process of multi-step intermediates, reduces waste generation, and is environmentally friendly. The process involves:

Reduction Reactions: Using metal catalysts and glacial acetic acid under vacuum and hydrogen atmosphere.

Purification: The crude product is purified using solvents like tetrahydrofuran and water, followed by filtration and drying.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation Products: Formation of carboxylic acids or ketones.

Reduction Products: Formation of alcohols or amines.

Substitution Products: Formation of substituted pyrrole derivatives.

Applications De Recherche Scientifique

Chemistry:

Fluorination Reagents: The compound can be used as a fluorination reagent in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine:

Potassium-Competitive Acid Blockers: Similar compounds like vonoprazan are used for managing gastrointestinal ulcers and esophageal reflux.

Industry:

Mécanisme D'action

The specific mechanism of action for 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxamide is not well-documented. similar compounds such as vonoprazan act as potassium-competitive acid blockers. They inhibit the proton pump in the stomach lining, reducing acid secretion and providing relief from acid-related disorders.

Comparaison Avec Des Composés Similaires

Vonoprazan: A potassium-competitive acid blocker used for gastrointestinal ulcers.

Propriétés

Formule moléculaire |

C11H9FN2O |

|---|---|

Poids moléculaire |

204.20 g/mol |

Nom IUPAC |

5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C11H9FN2O/c12-9-4-2-1-3-8(9)10-5-7(6-14-10)11(13)15/h1-6,14H,(H2,13,15) |

Clé InChI |

NLFBJXFRJOOPQC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC(=CN2)C(=O)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876863.png)

![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)

![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12876929.png)